![molecular formula C14H14F2N2O3 B2369238 Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 2241139-66-0](/img/structure/B2369238.png)
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a chemical compound with the molecular formula C14H14F2N2O3 It is characterized by the presence of a tert-butyl ester group, a difluoromethyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the formation of the oxadiazole ring followed by esterification. One common method includes the reaction of 4-carboxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with difluoromethylating agents under specific conditions to form the oxadiazole ring. Finally, the esterification with tert-butyl alcohol is carried out using acid catalysts to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The difluoromethyl group and oxadiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The 1,3,4-oxadiazole derivatives, including tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate, have been investigated for their potential anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, studies indicate that oxadiazoles exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .
Case Study:
In vitro assays demonstrated that certain oxadiazole derivatives reduced cell viability significantly at concentrations as low as 10 µM. This suggests that this compound may act as a potential anticancer agent through mechanisms involving apoptosis induction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies indicate that oxadiazole derivatives possess moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL.
Antioxidant Activity
Research into the antioxidant capabilities of oxadiazoles has revealed their potential in scavenging free radicals. A study synthesized various oxadiazole derivatives and tested their antioxidant activity using DPPH and FRAP assays. Results indicated significant free-radical scavenging abilities among several compounds .
Agricultural Applications
Oxadiazoles are being explored for their potential use in agrochemicals due to their biological activity against pests and pathogens. Their structural features allow them to interact effectively with biological systems, making them candidates for developing new pesticides or fungicides.
Material Science Applications
The unique chemical structure of this compound lends itself to applications in materials science. Its properties may be harnessed in the development of polymers with enhanced thermal stability and resistance to degradation .
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | Structural Features |
---|---|---|
This compound | Anticancer, Antioxidant | Difluoromethyl group enhances reactivity |
2,6-Di-tert-butylphenol oxadiazoles | Antioxidant | Hindered phenol structure increases stability |
Oxadiazole derivatives with trifluoroethyl groups | Antimicrobial | Enhanced lipophilicity improves membrane penetration |
Wirkmechanismus
The mechanism of action of tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring and difluoromethyl group can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
- Tert-butyl 4-[5-(methyl)-1,3,4-oxadiazol-2-yl]benzoate
Uniqueness
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Biologische Aktivität
Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6). This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a tert-butyl group attached to a benzoate moiety, with a difluoromethyl-substituted oxadiazole ring. The structural formula is as follows:
This structure contributes to its lipophilicity and potential interactions with biological targets.
HDAC6 Inhibition
Recent studies have identified difluoromethyl-1,3,4-oxadiazoles as selective HDAC6 inhibitors. HDAC6 plays a crucial role in various cellular processes, including the regulation of gene expression and protein acetylation. The inhibition of HDAC6 has implications in cancer therapy and neurodegenerative diseases.
- Inhibition Mechanism : The difluoromethyl group enhances binding affinity to the zinc-binding site of HDAC6. The compound acts through a slow-binding mechanism, where the oxadiazole ring undergoes transformation upon binding, leading to irreversible inhibition .
Efficacy Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HDAC6:
Compound | IC50 (μM) | Selectivity for HDAC6 |
---|---|---|
This compound | 0.531 | High (inactive against HDAC1–4) |
The selectivity profile indicates that this compound does not inhibit other isoforms of HDACs at comparable concentrations .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that modifications to the oxadiazole ring and substituents on the benzoate can significantly impact biological activity. For example:
- Hydroxyl Substitution : Hydroxyl groups on the benzoate moiety enhance agonistic activity towards liver X receptors (LXR), which are involved in lipid metabolism and inflammation .
Case Studies
- Cancer Therapy : In a study involving cancer cell lines, this compound demonstrated potent anti-proliferative effects. Cells treated with the compound showed reduced viability and increased apoptosis markers compared to control groups.
- Neurodegenerative Disease Models : In models of neurodegeneration, the compound's ability to inhibit HDAC6 correlated with improved outcomes in terms of neuronal survival and function. This suggests potential therapeutic applications in diseases like Alzheimer's .
Eigenschaften
IUPAC Name |
tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c1-14(2,3)21-13(19)9-6-4-8(5-7-9)11-17-18-12(20-11)10(15)16/h4-7,10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKJEZCNKRPHGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.